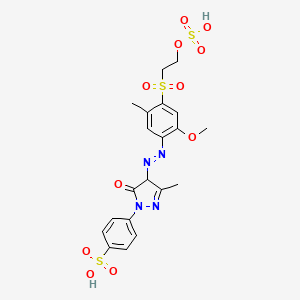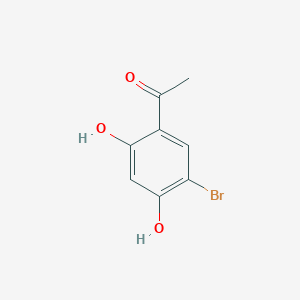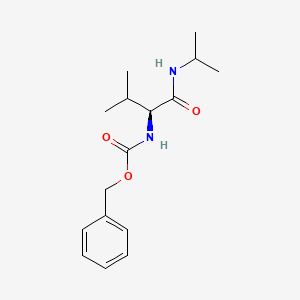
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate
Descripción general
Descripción
“(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate” is a carbamate compound. Carbamates are esters of carbamic acid (R1-S-CO-NR2R3), which are not structurally complex . They are known for their broad biological activity, less mammalian toxicity, and minimal bioaccumulation potential .
Synthesis Analysis
Carbamate synthesis can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates . A green synthesis of carbamates and amides via Cu@Sal‐Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation has been reported .Molecular Structure Analysis
Carbamates are grouped into chlorophenols, organochlorines, synthetic pyrethroid, carbamates, and organophosphorus based on their structure . The characteristic linkage of organic carbamates is O–CO–NH .Chemical Reactions Analysis
The equilibrium constant of a carbamate hydrolysis reaction, Kch, is important for evaluating the performance of absorbents . Carbamate formation is usually associated with fast kinetics .Physical And Chemical Properties Analysis
Carbamates present many advantages in drug screening, such as low cost, abundance, high density of functional groups, and diversity of molecular structures .Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Properties
- The compound has been subject to vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, revealing its electronic properties. This analysis includes HOMO–LUMO, NBO, NLO, and MEP using DFT calculations, providing a comprehensive understanding of its molecular characteristics (Rao, Prasad, Sri, & Veeraiah, 2016).
Synthesis and Biological Applications
- Research includes synthesizing novel amino acid derivatives using (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate for fungicidal applications. Some derivatives exhibit significant activity against Phytophthora capsici, a plant pathogen, highlighting the potential in agricultural applications (Tian et al., 2021).
Antitumor Activity
- Studies have indicated the antitumor potential of related carbamate compounds. These findings could be insightful for developing new cancer treatments, although direct studies on (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate are limited (Atassi & Tagnon, 1975).
Herbicidal Activity
- The compound's structural analogs have been explored for their herbicidal properties, suggesting potential agricultural applications for weed control. Further research could explore the direct effects of this specific compound on plant growth and weed control (Lee, Park, & Kim, 1989).
Drug Synthesis
- It may serve as a raw material in the synthesis of various pharmaceutical compounds, as indicated by its structural relevance to other carbamate derivatives used in drug development (Chao, Hao, & Wang, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBXZWQERAUACZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743964 | |
| Record name | Benzyl {(2S)-3-methyl-1-oxo-1-[(propan-2-yl)amino]butan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate | |
CAS RN |
61274-16-6 | |
| Record name | Benzyl {(2S)-3-methyl-1-oxo-1-[(propan-2-yl)amino]butan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)
![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)
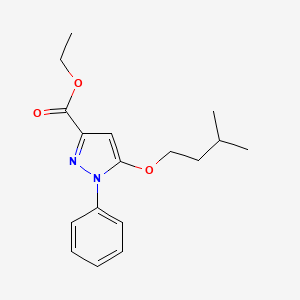
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylic acid](/img/structure/B3054520.png)
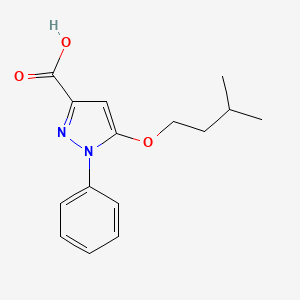

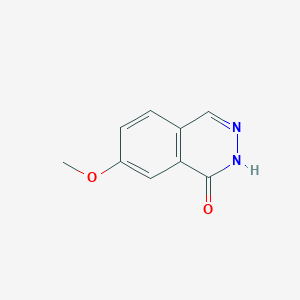
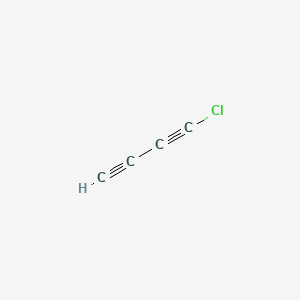
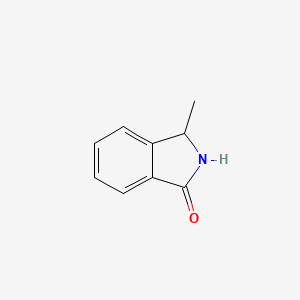
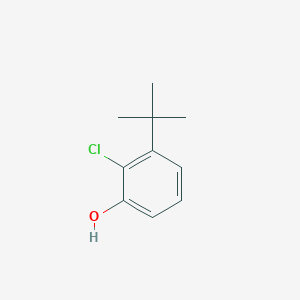
![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)
